An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl Alcohol
An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Benzyl alcohol (C₆H₅CH₂OH), the simplest aromatic alcohol, is a versatile and widely utilized compound in research and industry. Its unique combination of a reactive hydroxyl group and a stable aromatic ring makes it a valuable starting material and intermediate in the synthesis of a diverse range of molecules, including pharmaceuticals, fragrances, and other fine chemicals. This guide provides a comprehensive overview of the core chemical properties and reactivity of benzyl alcohol, supplemented with detailed experimental protocols and visual representations of key chemical transformations.
Chemical and Physical Properties
Benzyl alcohol is a colorless liquid with a mild, pleasant aromatic odor.[1][2] It is a useful solvent due to its polarity, low toxicity, and low vapor pressure.[1][3] The key physical and chemical properties of benzyl alcohol are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₈O | [1][4] |
| Molar Mass | 108.14 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Mildly aromatic | [1][2] |
| Density | 1.044 g/cm³ at 20°C | [1][5] |
| Melting Point | -15.2 °C (4.6 °F) | [1][4] |
| Boiling Point | 205.3 °C (401.5 °F) | [1][4] |
| Flash Point | 93 °C (199 °F) | [4][6] |
| Autoignition Temperature | 436 °C (817 °F) | [4] |
| Solubility in Water | Moderately soluble (~4 g/100 mL) | [1][7] |
| Solubility in Organic Solvents | Miscible with alcohols, diethyl ether, chloroform, acetone, and benzene | [1][7][8] |
| Acidity (pKa) | 15.40 | [1] |
| Refractive Index (n²⁰/D) | 1.5396 | [1][5] |
| Vapor Pressure | 0.18 kPa at 60 °C | [1][5] |
| Dipole Moment | 1.67 D | [1] |
Spectral Data Summary
| Spectroscopy | Key Features | References |
| Infrared (IR) | ~3300 cm⁻¹ (O-H stretch), ~1000-1050 cm⁻¹ (C-O stretch) | [5] |
| ¹H NMR | δ 4.60 ppm (CH₂), δ 7.25-7.35 ppm (aromatic protons) | [5] |
Chemical Reactivity
The reactivity of benzyl alcohol is characterized by reactions of the hydroxyl group and the aromatic ring. The benzylic position is particularly reactive due to the resonance stabilization of intermediates such as carbocations, radicals, and anions.[9]
Reactions of the Hydroxyl Group
Benzyl alcohol can be selectively oxidized to benzaldehyde or further oxidized to benzoic acid, depending on the choice of oxidizing agent and reaction conditions.[4][10] Strong oxidizing agents like potassium permanganate (KMnO₄) typically lead to the formation of benzoic acid, while milder reagents are employed for the synthesis of benzaldehyde.[9][10]
Like most alcohols, benzyl alcohol reacts with carboxylic acids in the presence of an acid catalyst to form esters.[1] This reaction, known as Fischer-Speier esterification, is a reversible process.[11][12] Benzyl esters are also valuable as protecting groups in organic synthesis because they can be cleaved by mild hydrogenolysis.[1][13]
Benzyl alcohol can be converted to benzyl ethers through various methods, most commonly the Williamson ether synthesis.[10] This involves the deprotonation of benzyl alcohol to form the benzylate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[1] Alternatively, benzyl ethers can be synthesized under acidic or neutral conditions.[10]
Benzyl alcohol can be reduced to toluene.[4] This can be achieved through catalytic hydrogenation, where the benzylic C-O bond is cleaved.[11] Other methods involve the use of hydriodic acid with red phosphorus.[14]
The hydroxyl group of benzyl alcohol can be replaced by a halogen to form a benzyl halide. For instance, reaction with concentrated hydrochloric acid yields benzyl chloride.[3] Milder and more selective methods are also available, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) for chlorination under neutral conditions.[15]
Reactions of the Aromatic Ring
The hydroxymethyl group (-CH₂OH) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. However, under strongly acidic conditions, the hydroxyl group can be protonated, and subsequent elimination of water can lead to the formation of a benzyl cation, which can complicate the reaction outcome, potentially leading to polymerization or Friedel-Crafts type side reactions.[16][17]
Nitration of the aromatic ring can be achieved, but the reaction conditions must be carefully controlled to avoid oxidation of the alcohol functionality. Nitration of benzyl alcohol itself can be complex, and often it is more practical to nitrate a derivative and then convert it to the desired nitrobenzyl alcohol.[16][18]
Sulfonation of benzyl alcohol can also be challenging due to the acidic conditions which can lead to side reactions.[17] Enzymatic sulfation of benzyl alcohol has been studied, highlighting the role of sulfotransferases in its metabolism.[19]
Experimental Protocols
The following are detailed methodologies for key experiments involving benzyl alcohol.
Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol utilizes a greener oxidizing agent, hydrogen peroxide, with a molybdate catalyst.[1][4]
Materials:
-
Benzyl alcohol (5 mL, ~50 mmol)
-
Tetra(benzyltriethylammonium) octamolybdate catalyst (0.25 g, 0.2 mol%)
-
15% Hydrogen peroxide (12 mL, ~60 mmol)
-
Sodium sulfate (anhydrous)
-
50 mL round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Add benzyl alcohol (5 mL) and the catalyst (0.25 g) to a 50 mL round-bottom flask.[4]
-
Add 15% hydrogen peroxide (12 mL) to the flask.[4]
-
Set up the apparatus for reflux and heat the mixture for one hour.[4]
-
After cooling to near room temperature, set up for simple distillation.[4]
-
Distill the product, collecting the benzaldehyde and water in the receiving flask.[4]
-
Separate the lower benzaldehyde layer from the upper aqueous layer using a separatory funnel.[3]
-
Weigh the product and characterize it (e.g., by IR spectroscopy).[4]
Protocol 2: Fischer-Speier Esterification of Benzyl Alcohol with Acetic Acid
This classic method produces benzyl acetate, an ester with a characteristic fruity odor.[2]
Materials:
-
Benzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Boiling chips
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzyl alcohol and glacial acetic acid.[2] For example, use 10.00 mL of benzyl alcohol (0.096 mol) and a slight excess of glacial acetic acid.
-
Add a few boiling chips to the flask.[2]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 60-90 minutes.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
The crude benzyl acetate can be purified by distillation.
Protocol 3: Synthesis of Dibenzyl Ether (Symmetrical Etherification)
This protocol uses an iron(III) chloride catalyst in a green solvent.[7]
Materials:
-
Benzyl alcohol (2.0 mmol)
-
FeCl₃·6H₂O (13.5 mg, 0.050 mmol)
-
Propylene carbonate (1 mL)
-
Pressure tube with a stirrer bar
-
Petroleum ether
-
Silica gel
Procedure:
-
Charge a pressure tube with benzyl alcohol (2.0 mmol), FeCl₃·6H₂O (13.5 mg), and propylene carbonate (1 mL).[7]
-
Stir the reaction mixture at 100 °C for the specified time (monitor by TLC).[7]
-
After the reaction is complete, extract the product with petroleum ether.[7]
-
Concentrate the organic phases under reduced pressure.[7]
-
Filter the crude product through a short pad of silica gel to yield the pure dibenzyl ether.[7]
Key Reactivity Pathways
The following diagram summarizes the major chemical transformations of benzyl alcohol.
This guide provides a foundational understanding of the chemical properties and reactivity of benzyl alcohol, essential for its application in research and development. The provided protocols offer practical starting points for the synthesis of key derivatives. For any specific application, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.[16][18]
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. scribd.com [scribd.com]
- 3. Sciencemadness Discussion Board - Preparation of Benzaldehyde from Benzyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. How will you prepare benzyl alcohol from toluene class 12 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. homework.study.com [homework.study.com]
- 12. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ias.ac.in [ias.ac.in]
- 17. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. community.wvu.edu [community.wvu.edu]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
